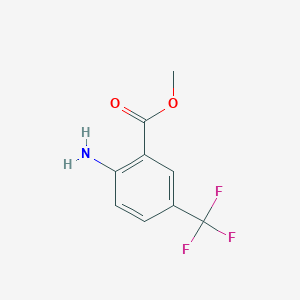

Methyl 2-amino-5-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUDNJZHZNPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557775 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-58-0 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the chemical properties, a robust synthesis protocol, and characterization data for this compound.

Core Compound Properties

This compound is a trifluoromethyl-substituted anthranilate ester. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35465-43-5 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Appearance | Solid |

| SMILES String | COC(=O)C1=C(N)C=C(C=C1)C(F)(F)F |

| InChI Key | QGFUDNJZHZNPCS-UHFFFAOYSA-N |

Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 10.0 g | 0.0487 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 2.5 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzoic acid (10.0 g, 0.0487 mol) and anhydrous methanol (150 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL) to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Typical characterization data are presented below.

| Analysis | Expected Results |

| Yield | 80-95% (This can vary based on reaction scale and purification efficiency) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.8 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃). Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons (including a quartet for the CF₃-substituted carbon), the ester carbonyl carbon, the methoxy carbon, and the amino-substituted carbon. The trifluoromethyl group will appear as a quartet. |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~1690 (C=O stretching of ester), ~1620 (N-H bending), ~1320 (C-F stretching). |

| Mass Spec. (EI) | m/z: 219 (M⁺). |

Disclaimer: The provided experimental protocol and characterization data are representative and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science, primarily serving as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical characteristics that are critical for reaction optimization, purification, and predicting the properties of downstream products. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental methodologies for their determination, and illustrates key workflows and structural relationships through diagrams.

Chemical Identity and Structure

This compound is an ester derivative of anthranilic acid. The presence of the trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

-

IUPAC Name: this compound

-

CAS Number: 117324-58-0[1]

-

Molecular Formula: C₉H₈F₃NO₂[2]

-

Molecular Weight: 219.16 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some data is derived from experimental sources, others are predicted values based on computational models, which are valuable for estimation purposes.

| Property | Value | Data Type | Source |

| Molecular Weight | 219.16 g/mol | - | [2] |

| Physical Form | Solid | Experimental | [2] |

| Boiling Point | 306.1 ± 42.0 °C | Predicted | [3] |

| pKa (amino group) | 1.62 ± 0.10 | Predicted | [3] |

| logP (Octanol/Water) | Not available | - | - |

| Water Solubility | Not available | - | - |

| Melting Point | Not available | - | - |

*Note: Predicted values are for the isomer methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6) and serve as an estimate due to structural similarity.[3] Experimental determination is recommended for precise values.

Structure-Property Relationships

The chemical functionalities of this compound dictate its overall physicochemical profile. The interplay between the amino, ester, and trifluoromethyl groups is crucial for its reactivity and physical behavior.

Caption: Influence of functional groups on the properties of the molecule.

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters, based on internationally recognized guidelines.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting drug absorption and membrane permeability. The OECD Test Guideline 107 (Shake Flask Method) is a standard procedure.[4][5]

Caption: Workflow for logP determination via the Shake Flask Method (OECD 107).

Methodology Summary (OECD 107):

-

Preparation: n-Octanol and water are pre-saturated with each other. A stock solution of the test substance is prepared.[6]

-

Equilibration: The test substance is added to a mixture of the two phases in a vessel and shaken until equilibrium is reached, typically at a constant temperature between 20-25 °C.[5]

-

Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water layers.[5]

-

Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., HPLC, GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.[4]

Determination of Water Solubility

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD Test Guideline 105 provides two primary methods: the Flask Method (for solubilities > 10⁻² g/L) and the Column Elution Method.[7][8]

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. methyl 5-amino-2-(trifluoromethyl)benzoate CAS#: 575474-23-6 [amp.chemicalbook.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. govinfo.gov [govinfo.gov]

- 7. books.google.cn [books.google.cn]

- 8. oecd.org [oecd.org]

An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

CAS Number: 117324-58-0

This technical guide provides a comprehensive overview of methyl 2-amino-5-(trifluoromethyl)benzoate, a key building block in the synthesis of fluorinated compounds for the pharmaceutical, agrochemical, and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility as a synthetic intermediate. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 117324-58-0 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 61-65 °C (estimated for a related isomer) | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol (inferred from a related isomer) |

Synthesis and Reactions

A generalized experimental workflow for such a synthesis is depicted below.

Experimental Protocol: General Esterification

A representative, though not specific, protocol for a Fischer esterification is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of the final active ingredient.

Derivatives of this compound are being investigated for a range of biological activities. For instance, related benzothiazole derivatives have been synthesized and evaluated for their potential in protecting neurons against neuroinflammatory mediators.[2] Furthermore, amino acid derivatives containing fluorinated moieties are being explored as potential tracers for brain tumor imaging.[3]

The general logical relationship for its application in drug discovery is outlined in the diagram below.

Spectroscopic Data

While a comprehensive set of experimentally obtained spectra for this compound is not publicly available, data for structurally related compounds can provide valuable insights for characterization. For instance, the infrared spectra of methyl benzoates show characteristic absorption bands for aromatic C-H vibrations and methyl group vibrations.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its trifluoromethyl substituent imparts desirable properties that are leveraged in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and applications of this compound is likely to yield novel molecules with significant biological and material properties.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Reactivity of Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring, govern its reactivity and make it a versatile precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and characteristic reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, including acylation, diazotization, and cyclization reactions, are presented. Quantitative data is summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and practical resource for researchers.

Structure and Physicochemical Properties

This compound is a substituted anthranilate with the trifluoromethyl group positioned para to the amino group and meta to the methyl ester. This arrangement of functional groups dictates its chemical behavior.

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₈F₃NO₂[1] |

| Molecular Weight | 219.16 g/mol [1] |

| CAS Number | 117324-58-0 |

| Appearance | Solid[1] |

| Melting Point | 51-52 °C |

| IUPAC Name | This compound |

| SMILES | COC(=O)c1cc(ccc1N)C(F)(F)F |

| InChI Key | QGFUDNJZHZNPCS-UHFFFAOYSA-N[1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-amino-5-(trifluoromethyl)benzoic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 2-amino-5-(trifluoromethyl)benzoic acid

This procedure outlines the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

-

2-amino-5-(trifluoromethyl)benzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Acid-Catalyzed Esterification (Fischer Esterification):

-

To a solution of 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (excess, serves as solvent and reagent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization if necessary. A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, including protic acids like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.

-

-

Alternative Method using Thionyl Chloride:

-

Suspend 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (excess) at 0 °C.

-

Slowly add thionyl chloride (e.g., 1.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product. Amino acid methyl esters can be prepared from amino acids using thionyl chloride in methanol.

-

Reactivity

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electron-deficient aromatic ring. The ester functionality can also undergo hydrolysis or amidation under appropriate conditions.

N-Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This is a common transformation for the introduction of various functional groups.

Caption: N-Acylation of this compound.

3.1.1. Experimental Protocol: N-Acetylation

This protocol provides a general procedure for the acetylation of the amino group.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the base (e.g., pyridine, 1.2 eq).

-

Cool the mixture to 0 °C and add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization. Reactions of basic salts of anthranilic acids with acylating agents are known to occur.

Quantitative Data for Acylation of a Related Compound (Methyl 2-amino-5-bromobenzoate): While specific yield data for the acylation of this compound is not readily available in the cited literature, a similar reaction with methyl 2-amino-5-bromobenzoate provides a useful reference.

| Acylating Agent | Base | Solvent | Yield |

| Methanesulfonyl chloride | - | Dichloromethane | Not specified |

Note: This reaction was performed at 333-343 K for 2-3 days.

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.

Caption: Diazotization and Subsequent Functionalization.

3.2.1. Experimental Protocol: Diazotization

This protocol describes the formation of the diazonium salt from the amino group. The nitrosation of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to diazonium salts[2].

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of the chosen acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions. A general procedure for the diazotization of aromatic amines involves dissolving the amine in dilute hydrochloric acid, cooling to 0-5°C, and adding a sodium nitrite solution.

Quantitative Data for Diazotization of a Related Compound (2-Amino-5-nitrobenzoic acid): The following table provides typical conditions for the diazotization of a structurally related compound.

| Reagent | Molar Ratio (to amine) | Temperature |

| Sodium Nitrite | 1.0 | 0-5 °C |

| Hydrochloric Acid | Excess | 0-5 °C |

Cyclization Reactions: Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone derivatives, which are important scaffolds in medicinal chemistry. The reaction typically involves condensation with a suitable nitrogen-containing component.

Caption: Synthesis of Quinazolinones.

3.3.1. Experimental Protocol: Cyclocondensation with an Amide

This protocol outlines a general method for the synthesis of a quinazolinone from this compound.

Materials:

-

This compound

-

An appropriate amide or a related nitrogen source

-

A suitable catalyst (e.g., acid or base)

-

A high-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG))

Procedure:

-

Combine this compound (1.0 eq) and the amide (1.0-1.2 eq) in the chosen solvent.

-

Add the catalyst if required.

-

Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor for completion by TLC.

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography. A transition-metal-free, base-promoted protocol for the synthesis of quinazolinones has been described using polyethylene glycol 200 (PEG-200) as the reaction medium.

Quantitative Data for Quinazolinone Synthesis from a Related Compound (Methyl 2-aminobenzoate): The following table provides an example of conditions for a similar cyclization reaction.

| Reactant 2 | Catalyst | Solvent | Yield |

| Diaminoglyoxime | Acetic acid-functionalized magnetic silica | Water | Not specified |

Conclusion

This compound is a synthetically valuable compound with a rich and predictable reactivity profile. The interplay between the amino, trifluoromethyl, and methyl ester groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃NO₂ | |

| Molecular Weight | 219.16 g/mol | |

| Appearance | Solid | [1] |

| CAS Number | 117324-58-0 | [1] |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification method for the synthesis of this compound from 2-amino-5-(trifluoromethyl)benzoic acid.

Materials:

-

2-amino-5-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino and trifluoromethyl substituents. The amine protons will appear as a broad singlet, and the methyl ester protons will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including the carbon attached to the trifluoromethyl group which will show a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, C-O stretching, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (219.16 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is a key feature, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While the biological activity of this compound itself has not been extensively reported, its derivatives are being investigated for various therapeutic applications. For instance, compounds derived from similar fluorinated amino benzoates have been explored as potential agents for brain tumor imaging and as inhibitors of various enzymes.

Experimental and Synthetic Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for the synthesis and characterization of this compound, as well as a conceptual diagram of its application in the synthesis of a hypothetical bioactive molecule.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Caption: A conceptual pathway illustrating the use of the title compound as a key intermediate in drug discovery.

References

The Strategic Incorporation of Trifluoromethylated Benzoates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most impactful of these are trifluoromethylated compounds, particularly those built upon a benzoate framework. This in-depth technical guide explores the background literature on trifluoromethylated benzoate compounds, providing a comprehensive overview of their synthesis, physicochemical properties, and applications in drug development. We delve into the signaling pathways modulated by these compounds and provide detailed experimental protocols for their synthesis and biological evaluation.

The Physicochemical Impact of Trifluoromethylation on Benzoate Scaffolds

The trifluoromethyl (-CF3) group is a relatively small substituent that exerts a powerful influence on the electronic and physical properties of a molecule.[1] Its high electronegativity and the strength of the carbon-fluorine bond are key to its ability to enhance crucial drug-like properties.[2][3] When appended to a benzoate ring, the -CF3 group can dramatically alter lipophilicity, metabolic stability, and binding affinity.[4]

Modulation of Lipophilicity and Permeability

The -CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes and improve its absorption and distribution within the body.[4] This increased lipophilicity is a key consideration in the design of orally bioavailable drugs. The position of the trifluoromethyl group on the benzoate ring (ortho, meta, or para) can fine-tune the overall lipophilicity of the molecule.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By replacing a metabolically labile methyl group with a -CF3 group, a common site of oxidative metabolism can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[2] For instance, the replacement of a methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed.[5]

Alteration of Electronic Properties and Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within the benzoate ring.[4] This can alter the acidity of the benzoic acid proton and modulate the pKa of nearby functional groups, which can be critical for optimizing interactions with biological targets.[6] These electronic effects can lead to enhanced binding affinity for target proteins, such as enzymes or receptors, through improved hydrogen bonding and electrostatic interactions.[3][7]

Quantitative Physicochemical Data of Trifluoromethylated Benzoate Derivatives

To facilitate the comparison of these compounds, the following tables summarize key physicochemical properties of various trifluoromethylated benzoate derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Calculated LogP |

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 110-112 | 248 | 1.3 |

| Methyl 2-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | - | 94-95 / 21 mmHg | 1.7 |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | - | - | - |

| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | - | 93-95 / 20 mmHg | 3.3 |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | - | - | - | - |

| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 13-14 | 94-95 / 21 mmHg | - |

| Trifluoromethyl benzoate | C₈H₅F₃O₂ | 190.12 | - | - | 3.0 |

| 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid | - | - | - | - | 2.9787 |

Table 1: Physicochemical Properties of Selected Trifluoromethylated Benzoate Compounds. [8][9][10][11][12][13][14][15]

| Parameter | Impact of Trifluoromethyl Group | Rationale |

| Metabolic Half-life (t₁/₂) | Generally Increased | The C-F bond is highly resistant to enzymatic cleavage by metabolic enzymes like CYPs, blocking a common site of metabolism. |

| Intrinsic Clearance (CLᵢₙₜ) | Generally Decreased | A lower rate of metabolism by the liver results in slower clearance of the parent drug. |

| Number of Metabolites | Significantly Reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites. |

Table 2: Impact of Trifluoromethylation on Metabolic Stability. [2]

Synthesis of Trifluoromethylated Benzoate Compounds

The introduction of a trifluoromethyl group into a benzoate scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several general approaches are employed for trifluoromethylation, including:

-

Aromatic Coupling Reactions: These reactions often involve the use of copper- or palladium-based catalysts to couple an aromatic substrate with a trifluoromethyl source.

-

Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical species to react with the aromatic ring.

-

Nucleophilic Trifluoromethylation: In this approach, a nucleophilic trifluoromethyl anion (CF₃⁻) is used to attack an electrophilic position on the benzoate derivative.

-

Electrophilic Trifluoromethylation: This strategy employs electrophilic trifluoromethylating reagents that deliver a "CF₃⁺" equivalent to the aromatic ring.

Key Trifluoromethylating Reagents

A number of specialized reagents have been developed to facilitate efficient trifluoromethylation.

-

Togni Reagents: These are hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.[1] They are known for their versatility and ability to trifluoromethylate a wide range of substrates under mild conditions.[16] The mechanism often involves a single-electron transfer (SET) process to generate a trifluoromethyl radical.[17][18]

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic trifluoromethylating agents.[19][20] They are particularly effective for the trifluoromethylation of nucleophiles.[21][22]

Experimental Protocol: Synthesis of Methyl 2-(Trifluoromethyl)benzoate

This protocol describes a general procedure for the synthesis of a trifluoromethylated benzoate ester.

Materials:

-

2-Iodobenzoic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Trifluoromethylating reagent (e.g., a copper-based reagent)

-

Appropriate solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Esterification:

-

Dissolve 2-iodobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-iodobenzoate. Purify by column chromatography if necessary.

-

-

Trifluoromethylation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-iodobenzoate and the trifluoromethylating reagent in the chosen solvent.

-

Add any necessary catalysts or additives as required by the specific trifluoromethylation protocol.

-

Heat the reaction mixture to the appropriate temperature and stir for the required time, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2-(trifluoromethyl)benzoate.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Applications in Drug Development and Signaling Pathways

Trifluoromethylated benzoate and related structures are found in a number of approved drugs, where the -CF3 group plays a critical role in their therapeutic efficacy.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[23] It functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[23][24] This inhibition of androgen signaling slows the growth and proliferation of prostate cancer cells.[23] The trifluoromethyl group in bicalutamide is crucial for its high binding affinity to the AR.[24] The binding of bicalutamide induces a conformational change in the AR that prevents its nuclear translocation and the recruitment of coactivators, rendering the receptor transcriptionally inactive.[25][26] In some cases of mutated AR, the MAPK pathway may be involved in its activation by bicalutamide.[27]

Caption: Bicalutamide's competitive antagonism of the androgen receptor signaling pathway.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac) is a widely prescribed antidepressant that belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[28] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[28][29] However, the pharmacological effects of fluoxetine are complex and may involve other mechanisms, including the regulation of gene expression, neuroplasticity through BDNF signaling, and modulation of the MAPK-ERK1/2 signaling pathway.[30][31][32] The trifluoromethyl group in fluoxetine contributes to its potency and selectivity for the serotonin transporter.

Caption: Fluoxetine's mechanism of action as a selective serotonin reuptake inhibitor.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[33] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group in celecoxib plays a role in its binding to the COX-2 active site.[34] Interestingly, some of the biological effects of celecoxib and its trifluoromethyl analogues may be independent of COX-2 inhibition, potentially involving the modulation of cytokine secretion and other inflammatory pathways.[35][36][37]

Caption: Celecoxib's selective inhibition of the COX-2 enzyme in the inflammatory pathway.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of trifluoromethylated benzoate compounds is a critical step in the drug discovery process. The following provides a detailed protocol for a common assay used to assess cytotoxicity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[38][39][40]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[38] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.[38]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Trifluoromethylated benzoate test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylated benzoate compounds in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

Trifluoromethylated benzoate compounds represent a privileged scaffold in modern drug discovery. The strategic incorporation of the trifluoromethyl group offers a powerful tool to enhance the physicochemical and pharmacokinetic properties of drug candidates, leading to improved efficacy and safety profiles. A thorough understanding of their synthesis, properties, and biological activities, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this important class of molecules in the pursuit of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]

- 11. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 12. Trifluoromethylbenzoate | C8H5F3O2 | CID 18977923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Umemoto Reagent I - Enamine [enamine.net]

- 20. Mes-Umemoto reagent - Enamine [enamine.net]

- 21. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 24. benchchem.com [benchchem.com]

- 25. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 30. repository.qu.edu.iq [repository.qu.edu.iq]

- 31. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchhub.com [researchhub.com]

- 39. benchchem.com [benchchem.com]

- 40. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has become a paramount strategy for optimizing the pharmacological profile of drug candidates.[1] This functional group, while seemingly a simple substitution for a methyl group or hydrogen atom, imparts a unique and powerful combination of electronic and steric properties that can profoundly influence a molecule's behavior in biological systems.[2][3] The introduction of a trifluoromethyl group can significantly enhance a compound's metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[1][2] Consequently, a substantial number of new drug candidates and approved medicines feature this potent moiety.[4][5] This technical guide provides a comprehensive exploration of the role of the trifluoromethyl group in drug design, detailing its impact on physicochemical properties, providing methodologies for key experiments, and illustrating relevant biological and experimental workflows.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group's influence on a molecule's properties stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing inductive effect.[3] This, in turn, modulates several key physicochemical parameters.

Impact on Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing a drug's ability to permeate biological membranes.[3] This increased lipophilicity can lead to improved absorption and distribution.[2] The Hansch-Leo lipophilicity parameter (π) for the trifluoromethyl group is a quantitative measure of this effect.

| Parameter | Value | Reference |

| Hansch-Leo Lipophilicity Parameter (π) for CF₃ | +0.88 | [2] |

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, making the parent compound more acidic.[3] This alteration in acidity can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

| Compound | pKa | Compound with CF₃ | pKa with CF₃ |

| Toluene | ~43 | Trifluorotoluene | ~38 |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 |

Note: The pKa values are approximate and can vary based on the specific molecular context.

Effects on Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group is a well-established strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[6] This increased stability leads to a longer drug half-life and improved bioavailability.[6]

| Parameter | Drug without CF₃ | Drug with CF₃ | Effect of CF₃ |

| Number of Metabolites | Generally higher, with multiple products from the oxidation of a methyl group. | Significantly reduced, as a major metabolic pathway is inhibited.[6] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[6] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent drug.[6] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[6] |

Improved Binding Affinity

The electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity for a drug's biological target.[2] The strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions, while its size can lead to favorable hydrophobic interactions within the binding pocket.[2]

| Drug/Analog Pair | Target | IC₅₀/Kᵢ (without CF₃) | IC₅₀/Kᵢ (with CF₃) | Fold Improvement |

| Non-fluorinated analog vs. Fluoxetine | 5-HT Transporter | - | - | 6-fold increase in potency for 5-HT uptake inhibition with p-CF₃ substitution.[4] |

| Rofecoxib vs. Celecoxib | COX-2 | Rofecoxib IC₅₀: 25 µM[7] | Celecoxib IC₅₀: 6.8 µM[7] | ~3.7-fold |

Case Study: Celecoxib - A Trifluoromethylated COX-2 Inhibitor

Celecoxib is a prominent example of a successful trifluoromethylated drug.[8] It is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[9] The trifluoromethyl group in celecoxib plays a crucial role in its binding selectivity and overall efficacy.[10]

Signaling Pathway of COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[9][11] The trifluoromethyl group contributes to the specific binding of celecoxib to the active site of COX-2.[10]

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Synthetic Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a significant focus in synthetic organic chemistry. Several reagents have been developed for this purpose, each with its own mechanism and applications.

Workflow for Photoredox-Catalyzed Trifluoromethylation

Visible light photoredox catalysis has emerged as a mild and efficient method for trifluoromethylation. This technique often utilizes a photocatalyst, a trifluoromethyl source, and a light source to generate a trifluoromethyl radical that can react with a variety of substrates.

Caption: General workflow for a photoredox-catalyzed trifluoromethylation reaction.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[12]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[6]

Materials:

-

Test compound

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and microsomal protein.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the microsomal incubation medium.

-

Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead.

-

-

Time Points and Termination:

-

Incubate the plate at 37°C with shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ).

-

Caption: Workflow for an in vitro microsomal stability assay.

In Vitro COX-2 Inhibition Assay

This assay is used to determine the inhibitory potency of a compound against the COX-2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Celecoxib) against COX-2.[11]

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

EDTA

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate for some methods) or Prostaglandin E₂ (PGE₂) EIA Kit

-

Spectrophotometer or plate reader

Procedure (Colorimetric/Fluorometric Method):

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in a suitable buffer.

-

Prepare the assay mixture containing Tris-HCl buffer, EDTA, and hematin.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add the assay mixture.

-

Add the test compound dilutions or vehicle control to the wells.

-

Add the COX-2 enzyme to each well and pre-incubate at room temperature for a specified time (e.g., 10 minutes).[13]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid to all wells.[13]

-

-

Detection:

-

If using a chromogenic method with TMPD, measure the absorbance at a specific wavelength (e.g., 602 nm) over time to determine the rate of TMPD oxidation.[13]

-

If measuring PGE₂ production, terminate the reaction after a set time and quantify the amount of PGE₂ using a competitive EIA kit according to the manufacturer's instructions.[11]

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[11]

-

Logical Relationships: Why Trifluoromethyl Groups are Effective

The multifaceted benefits of incorporating a trifluoromethyl group in drug design can be summarized through a logical relationship diagram.

Caption: The relationship between the properties of the CF₃ group and its positive impact on drug design.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of high electronegativity, metabolic robustness, and lipophilicity allows for the fine-tuning of a drug candidate's properties to overcome many of the challenges encountered in drug development.[2] By strategically incorporating this "super methyl" group, researchers can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile, ultimately increasing the likelihood of developing a successful therapeutic agent. A thorough understanding of the principles and methodologies outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group in the design of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. 2.3. COX-2 Enzyme Inhibition Study [bio-protocol.org]

- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its potential biological significance based on structure-activity relationships of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide combines established information with scientific inferences from closely related structures to provide a valuable resource for researchers.

Chemical Properties and Data

This compound is a solid organic compound at room temperature.[1] Its chemical structure incorporates an aminobenzoate scaffold with a trifluoromethyl group at the 5-position, a feature known to significantly influence the physicochemical and biological properties of molecules in drug discovery.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈F₃NO₂ | [1][6] |

| Molecular Weight | 219.16 g/mol | [6] |

| Appearance | Solid | [1][6] |

| CAS Number | 117324-58-0 | [7] |

| Purity | Typically ≥98% (commercial) | [1] |

Table 2: Predicted Spectral Data

| Spectroscopy | Expected Peaks |

| ¹H NMR | Singlet around 3.8 ppm (-OCH₃), broad singlet for -NH₂, multiplets in the aromatic region (7-8 ppm). |

| ¹³C NMR | Signal around 52 ppm (-OCH₃), signals for quaternary carbons (C-CF₃, C-COOCH₃), and other aromatic carbons. The CF₃ group will likely cause splitting of adjacent carbon signals. |

| IR | N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching (approx. 1700-1730 cm⁻¹), C-F stretching (approx. 1000-1350 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spec | Molecular ion peak (M⁺) at m/z 219.05. |

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification.[8][9][10][11][12] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. The following is a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme:

Caption: Fischer Esterification of 2-Amino-5-(trifluoromethyl)benzoic Acid.

Materials:

-

2-Amino-5-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents). The methanol acts as both a reactant and the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition is exothermic, and a precipitate of the ammonium salt may form, which will redissolve as the reaction proceeds.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with deionized water.

-

Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity has been reported for this compound in the reviewed literature, the structural motifs present in the molecule are of significant interest in drug discovery.

The trifluoromethyl group is a well-known bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position.[5]

-

Lipophilicity: This can improve membrane permeability and oral bioavailability.[5]

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[3][4][5]

Compounds containing the 2-amino-5-(trifluoromethyl)phenyl moiety have been investigated for a range of biological activities, including as anticancer agents.[2][13][14][15] For instance, derivatives of N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas have shown antiproliferative activity against various human cancer cell lines.[13] Furthermore, a quinobenzothiazinium derivative containing a 4-(trifluoromethyl)aniline fragment exhibited potent antiproliferative activity against pancreatic cancer cell lines.[14]

Logical Relationship Diagram: Rationale for Potential Anticancer Activity

Caption: Rationale for investigating the anticancer potential of the target compound.

Given the precedent for anticancer activity in structurally related compounds, this compound represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents. Further derivatization of the amino and ester functionalities could lead to the discovery of potent and selective enzyme inhibitors or receptor modulators.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

Caption: A general workflow for the biological evaluation of the target compound.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity, particularly in the area of oncology. While specific experimental data for this molecule is sparse, this technical guide provides a solid foundation for its synthesis and a rationale for its inclusion in drug discovery programs. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound or a versatile intermediate in the development of novel therapeutics.

References

- 1. Benzoic acid, 2-amino-5-(trifluoromethyl)-, methyl ester [cymitquimica.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chegg.com [chegg.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prezi.com [prezi.com]

- 13. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-amino-5-(trifluoromethyl)benzoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group often enhances the pharmacological properties of a molecule, such as metabolic stability and binding affinity, making this compound a valuable intermediate in drug discovery.[1][2] This document details its empirical formula, physicochemical properties, predicted spectroscopic data, experimental protocols for its synthesis and characterization, and a general workflow for its analysis.

Empirical and Molecular Formula

The molecular formula for this compound is C₉H₈F₃NO₂ . To determine the empirical formula, the simplest whole-number ratio of the atoms in the molecule is identified.

-

Carbon (C): 9 atoms

-

Hydrogen (H): 8 atoms

-

Fluorine (F): 3 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms